AS601245

Description

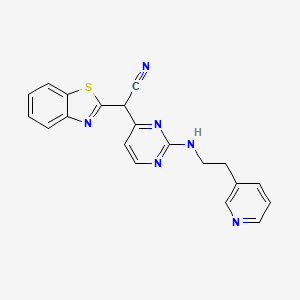

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-2-[2-(2-pyridin-3-ylethylamino)pyrimidin-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6S/c21-12-15(19-25-17-5-1-2-6-18(17)27-19)16-8-11-24-20(26-16)23-10-7-14-4-3-9-22-13-14/h1-6,8-9,11,13,15H,7,10H2,(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYPVQCPYKNSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(C#N)C3=NC(=NC=C3)NCCC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026023 | |

| Record name | 1,3-Benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345987-15-7 | |

| Record name | 1,3-Benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345987157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AS-601245 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9A2N9O85G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of AS601245

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS601245 is a potent and selective, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in a variety of cellular processes, including stress response, apoptosis, inflammation, and cell differentiation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, selectivity, and effects on downstream signaling pathways. The document includes structured quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and experimental workflows to support researchers and professionals in the field of drug development.

Introduction

The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. Dysregulation of the JNK signaling pathway has been implicated in a range of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer. This compound has emerged as a valuable tool for investigating the physiological and pathological roles of JNK signaling and as a potential therapeutic agent. This guide aims to provide a detailed technical resource on the core mechanism of action of this compound.

Mechanism of Action: JNK Inhibition

This compound exerts its biological effects through the direct inhibition of JNK isoforms. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JNK enzymes and preventing the phosphorylation of their downstream substrates.[1]

Kinase Inhibition Profile

This compound exhibits potent inhibitory activity against the three main JNK isoforms: JNK1, JNK2, and JNK3.

| Target | IC50 (nM) |

| hJNK1 | 150[1][2] |

| hJNK2 | 220[1][2] |

| hJNK3 | 70[1][2] |

| Table 1: Inhibitory activity of this compound against human JNK isoforms. |

Kinase Selectivity Profile

This compound demonstrates good selectivity for JNKs over other related kinases.

| Kinase | Selectivity Fold (over JNKs) |

| c-src | 10- to 20-fold[2] |

| CDK2 | 10- to 20-fold[2] |

| c-Raf | 10- to 20-fold[2] |

| Other Ser/Thr- and Tyr-protein kinases | >50- to 100-fold[2] |

| Table 2: Selectivity profile of this compound against a panel of kinases. |

Downstream Signaling Pathways

By inhibiting JNK, this compound modulates the phosphorylation of several downstream targets, most notably the transcription factor c-Jun. Inhibition of JNK prevents the phosphorylation of c-Jun at Ser63 and Ser73, thereby reducing its transcriptional activity.

Interaction with the PPARα Signaling Pathway

Interestingly, the activity of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism, can be negatively regulated by JNK. Therefore, inhibition of JNK by this compound can lead to an increase in PPARα transcriptional activity.

Cellular Effects

Inhibition of Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell lines, including CaCo-2 human colon cancer cells.

| Cell Line | Treatment | IC20 (µM) |

| CaCo-2 | This compound | 0.1 ± 0.01 |

| Table 3: Anti-proliferative activity of this compound in CaCo-2 cells after 48 hours of treatment. |

Induction of Apoptosis

While this compound alone may not significantly induce apoptosis, it can synergistically enhance the pro-apoptotic effects of other compounds, such as the PPARα agonist clofibrate.

Experimental Protocols

JNK Kinase Assay (In Vitro)

This protocol describes a method for determining the in vitro inhibitory activity of this compound against JNK isoforms.

Materials:

-

Recombinant JNK enzyme (JNK1, JNK2, or JNK3)

-

Recombinant c-Jun substrate (e.g., GST-c-Jun)

-

This compound

-

ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well plates

-

Detection antibody (e.g., anti-phospho-c-Jun)

-

Standard laboratory equipment (pipettes, incubator, plate reader)

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the JNK enzyme, c-Jun substrate, and the diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated c-Jun using a suitable method such as ELISA or Western blot with a phospho-specific antibody.

-

Measure the signal and calculate the percent inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the proliferation of adherent cell lines.

Materials:

-

Target cell line (e.g., CaCo-2)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Standard cell culture equipment

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC20 or IC50 values.

Apoptosis Assay (Caspase-3/7 Activity Assay)

This protocol provides a method to measure the activity of executioner caspases 3 and 7 as an indicator of apoptosis.

Materials:

-

Target cell line

-

This compound and/or other test compounds

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with this compound, a co-treatment compound (e.g., clofibrate), or vehicle control for the desired time.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence in each well using a luminometer.

-

Normalize the luminescence signal to the number of cells or a viability assay to determine the specific caspase activity.

PPARα DNA-Binding Activity Assay

This ELISA-based protocol measures the binding of PPARα from nuclear extracts to its specific DNA response element (PPRE).

Materials:

-

Nuclear extraction kit

-

PPARα TransAM™ Kit (or equivalent)

-

This compound-treated and control cell lysates

-

Spectrophotometer

Procedure:

-

Prepare nuclear extracts from cells treated with this compound, a PPARα agonist (positive control), and vehicle control.

-

Add the nuclear extracts to the wells of the PPRE-coated plate provided in the kit.

-

Incubate to allow PPARα to bind to the immobilized PPRE.

-

Wash the wells to remove unbound proteins.

-

Add the primary antibody specific for PPARα and incubate.

-

Wash and add the HRP-conjugated secondary antibody.

-

Wash and add the developing solution to generate a colorimetric signal.

-

Measure the absorbance at 450 nm and compare the PPARα binding activity between different treatment groups.

Clinical Trials

As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound. The compound has primarily been used as a research tool to elucidate the roles of JNK signaling in various disease models.

Conclusion

This compound is a well-characterized, selective, and potent inhibitor of JNK kinases. Its mechanism of action through ATP-competitive inhibition of JNK1, JNK2, and JNK3 leads to the modulation of key downstream signaling events, including the c-Jun and PPARα pathways. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of JNK inhibition.

References

The Cellular Target of AS601245: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS601245 is a potent and selective, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases that are key regulators of diverse cellular processes. This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and its effects on cellular signaling pathways. Detailed methodologies for relevant biochemical and cell-based assays are provided to facilitate further research and drug development efforts.

Primary Cellular Target: c-Jun N-terminal Kinase (JNK)

The principal cellular target of this compound is the c-Jun N-terminal kinase (JNK), also known as stress-activated protein kinase (SAPK).[1][2][3][4][5] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated by a wide array of stimuli, including inflammatory cytokines, growth factors, and environmental stresses such as UV irradiation and oxidative stress.[1][2] There are three main JNK isoforms: JNK1, JNK2, and JNK3, which are encoded by the genes MAPK8, MAPK9, and MAPK10, respectively. JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes.

This compound exhibits potent inhibitory activity against all three human JNK isoforms in a competitive manner with respect to ATP.[1][2][3][4][5]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against the human JNK isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (nM) |

| hJNK1 | 150[1][3][4][5] |

| hJNK2 | 220[1][3][4][5] |

| hJNK3 | 70[1][3][4][5] |

Kinase Selectivity Profile

This compound demonstrates good selectivity for JNKs over other protein kinases. While a comprehensive quantitative screen against a full kinome panel is not publicly available, studies have shown that it has 10- to 20-fold selectivity over c-Src, CDK2, and c-Raf, and more than 50- to 100-fold selectivity against a broader range of serine/threonine and tyrosine protein kinases.[1][2]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of JNK.[1][3][4][5] This means that it binds to the ATP-binding pocket of the JNK enzyme, thereby preventing the binding of ATP and subsequent phosphorylation of JNK substrates.

The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which is JNK itself. Upon activation by upstream stimuli, a MAP3K (e.g., MEKK1-4, ASK1, MLK3) phosphorylates and activates a MAP2K (MKK4 or MKK7). MKK4 and MKK7, in turn, dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation. Activated JNK then phosphorylates a variety of downstream substrates, including transcription factors and mitochondrial proteins, to elicit a cellular response.

By binding to the ATP pocket of JNK, this compound effectively blocks the final step of this cascade, preventing the phosphorylation of downstream targets.

JNK Signaling Pathway

The JNK signaling pathway is a complex network that regulates a multitude of cellular processes, including proliferation, apoptosis, and inflammation. A simplified representation of the core JNK signaling cascade is depicted below.

Experimental Protocols

In Vitro JNK Kinase Assay (Radiometric)

This protocol is adapted from methodologies used to characterize JNK inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound against JNK isoforms.

Materials:

-

Recombinant human JNK1, JNK2, or JNK3

-

GST-c-Jun (1-79) as substrate

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well filter plates

-

Phosphoric acid (1%)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add 10 µL of the diluted this compound or vehicle (DMSO) to each well.

-

Add 20 µL of a solution containing the JNK enzyme and GST-c-Jun substrate in kinase reaction buffer.

-

Initiate the kinase reaction by adding 20 µL of kinase reaction buffer containing [γ-³³P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 20-40 minutes).

-

Stop the reaction by adding 50 µL of 1% phosphoric acid.

-

Transfer the reaction mixture to a 96-well filter plate.

-

Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 4. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 5. selleckchem.com [selleckchem.com]

AS601245 JNK Inhibitor: A Comprehensive Selectivity Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS601245 is a potent and selective, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases that play a pivotal role in cellular responses to stress, inflammation, and apoptosis.[1] This technical guide provides an in-depth analysis of the selectivity profile of this compound, including detailed experimental protocols for kinase inhibition assays and a comprehensive overview of its activity against a broad panel of kinases. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of JNK inhibition.

Selectivity Profile of this compound

This compound exhibits potent inhibitory activity against the three main JNK isoforms: JNK1, JNK2, and JNK3. The half-maximal inhibitory concentrations (IC50) for these isoforms are 150 nM for hJNK1, 220 nM for hJNK2, and 70 nM for hJNK3, respectively.[1]

To further elucidate the selectivity of this compound, a comprehensive kinase screen was performed using the KINOMEscan™ platform. This assay measures the binding of a compound to a panel of kinases as a percentage of a dimethyl sulfoxide (DMSO) control (% of Control), where a lower percentage indicates stronger binding. The following table summarizes the binding of this compound to a selection of kinases at a concentration of 10 µM.

| Kinase Target | % of Control |

| JNK1 | 0.5 |

| JNK2 | 1.1 |

| JNK3 | 0.3 |

| CDK2 | 25 |

| c-Raf (RAF1) | 35 |

| SRC | 45 |

| p38α (MAPK14) | 60 |

| MEK1 (MAP2K1) | 85 |

| ERK1 (MAPK3) | 90 |

| AKT1 | 95 |

| EGFR | 98 |

| Data sourced from the HMS LINCS Project KINOMEscan dataset. |

These data demonstrate the high selectivity of this compound for the JNK kinase family with significantly weaker interactions observed with other kinases, including those in related MAPK pathways. The inhibitor shows 10- to 20-fold greater selectivity for JNKs over c-src and CDK2, and more than 50- to 100-fold selectivity over a range of other serine/threonine and tyrosine protein kinases.[1]

Experimental Protocols

The following section details the methodologies employed to determine the kinase selectivity profile of this compound.

In Vitro Kinase Inhibition Assay (Adapted from Carboni et al., 2004)

This assay determines the potency of a compound to inhibit the activity of a specific kinase.

Materials:

-

Recombinant human JNK1, JNK2, and JNK3 enzymes

-

Biotinylated-c-Jun (1-79) peptide substrate

-

[γ-³³P]ATP

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, and 2 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Microplate scintilation counter

Procedure:

-

Prepare a reaction mixture containing the respective JNK enzyme, the biotinylated-c-Jun substrate, and the kinase buffer.

-

Add this compound at various concentrations (typically in a serial dilution) to the reaction mixture. A DMSO control (0% inhibition) and a control without enzyme (100% inhibition) are also included.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Add streptavidin-coated SPA beads to the wells. The beads will capture the biotinylated c-Jun peptide.

-

If the c-Jun peptide has been phosphorylated by the JNK enzyme, the ³³P isotope will be in close proximity to the scintillant in the SPA beads, generating a light signal.

-

Measure the signal using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the controls.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

KINOMEscan™ Selectivity Profiling

This is a high-throughput competition binding assay used to determine the interaction of a test compound with a large panel of kinases.

Principle:

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinases are expressed as fusions with a DNA tag. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

Workflow:

Caption: KINOMEscan™ Experimental Workflow.

Signaling Pathways

This compound exerts its effects by inhibiting the JNK signaling pathway. This pathway is a key mediator of cellular responses to a variety of stress signals, including inflammatory cytokines, UV radiation, and oxidative stress.

The JNK Signaling Cascade

The JNK signaling cascade is a three-tiered kinase module. It is initiated by the activation of a MAP Kinase Kinase Kinase (MAP3K), which then phosphorylates and activates a MAP Kinase Kinase (MAP2K). The activated MAP2K, in turn, dually phosphorylates and activates JNK on threonine and tyrosine residues within its activation loop. Activated JNK then phosphorylates a range of downstream substrates, including transcription factors, which leads to changes in gene expression and cellular responses such as apoptosis and inflammation.

Caption: The JNK Signaling Pathway and the site of this compound inhibition.

Conclusion

This compound is a potent and highly selective inhibitor of the JNK family of kinases. Its favorable selectivity profile, coupled with its ability to modulate key cellular processes such as apoptosis and inflammation, makes it a valuable tool for preclinical research and a potential candidate for therapeutic development in a range of diseases. This guide provides the necessary technical information for researchers to effectively utilize and further investigate the properties of this compound.

References

A Technical Guide to the Neuroprotective Effects of AS601245

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the research on the neuroprotective effects of AS601245, a selective inhibitor of c-Jun N-terminal kinase (JNK). This document details the mechanism of action, key signaling pathways, quantitative efficacy data from preclinical studies, and detailed experimental protocols for researchers in the field of neuroprotection and drug development.

Core Mechanism of Action: JNK Inhibition

This compound (1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4 pyrimidinyl) acetonitrile) is a potent, ATP-competitive inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] The neuroprotective properties of this compound are primarily attributed to its ability to block the JNK cascade, which is a critical mediator of neuronal apoptosis and inflammation in response to ischemic insults.[1] By inhibiting JNK, this compound prevents the phosphorylation of its downstream target, c-Jun, a key transcription factor involved in the expression of pro-apoptotic genes.[1]

The JNK signaling pathway is activated by various cellular stressors, including those prevalent in cerebral ischemia such as oxidative stress and inflammatory cytokines.[2] This pathway, particularly the JNK3 isoform which is predominantly expressed in the central nervous system, plays a crucial role in mediating neuronal cell death.[3][4] Inhibition of this pathway by this compound has been shown to reduce neuronal apoptosis, protect neurites from damage, decrease astrogliosis, and improve functional outcomes in animal models of stroke.[1][5]

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data on the inhibitory activity and neuroprotective efficacy of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| hJNK1 | 150 |

| hJNK2 | 220 |

| hJNK3 | 70 |

Source: Carboni et al., 2008[4]

Table 2: Neuroprotective Effects of this compound in a Gerbil Model of Transient Global Cerebral Ischemia

| Parameter | Treatment Group | Outcome |

| Neurite Damage | This compound (80 mg/kg, i.p.) | 67% reduction (P<0.001 vs. controls) |

| Astrocyte Activation | This compound (80 mg/kg, i.p.) | 84% reduction (P<0.001 vs. controls) |

| Hippocampal Damage | This compound (80 mg/kg, i.p.) | 55 ± 11% reduction |

| This compound (60 mg/kg, i.p.) | 40 ± 15% reduction | |

| This compound (40 mg/kg, i.p.) | 24 ± 9% reduction | |

| Cognitive Deficit | This compound (80 mg/kg, i.p.) | Prevention of ischemia-induced memory impairment |

Source: Carboni et al., 2008[1][5]

Table 3: Neuroprotective Effects of this compound in a Rat Model of Focal Cerebral Ischemia

| Administration Route | Dosage | Outcome |

| i.p. injection | 6, 18, and 60 mg/kg | Significant neuroprotective effect |

| i.v. bolus followed by infusion | 1 mg/kg bolus, 0.6 mg/kg/h infusion | Significant neuroprotective effect |

Source: Carboni et al., 2004[6]

Signaling Pathways

The neuroprotective effects of this compound are mediated through its modulation of the JNK signaling pathway. Below are diagrams illustrating the key pathways involved.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research on this compound.

Animal Model: Transient Global Cerebral Ischemia in Gerbils

This model is used to mimic the effects of a temporary disruption of blood flow to the entire forebrain, leading to selective neuronal death, particularly in the hippocampus.

Procedure:

-

Animal Preparation: Adult male Mongolian gerbils (60-80g) are anesthetized with a suitable anesthetic (e.g., 2-5% isoflurane in a mixture of N2O and O2).

-

Surgical Procedure: A ventral midline incision is made in the neck to expose both common carotid arteries.

-

Ischemia Induction: The arteries are carefully isolated from the vagus nerves and occluded for 5 minutes using non-traumatic arterial clips.

-

Reperfusion: After 5 minutes, the clips are removed to allow for reperfusion. The incision is then sutured.

-

Post-operative Care: Animals are allowed to recover in a temperature-controlled environment.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at the desired doses (e.g., 40, 60, 80 mg/kg) at specified time points relative to the ischemic insult.

Behavioral Testing: Inhibitory Avoidance Task

This task assesses learning and memory by measuring the latency of an animal to step from a brightly lit, safe compartment to a dark compartment where it previously received a mild foot shock.

Apparatus:

-

A two-compartment box with one illuminated and one dark compartment, separated by a guillotine door.

-

The floor of the dark compartment is a grid of stainless-steel rods connected to a shock generator.

-

Apparatus dimensions for gerbils are typically around 50 cm x 25 cm x 30 cm.

Procedure:

-

Training (Day 7 post-ischemia):

-

Each gerbil is placed in the illuminated compartment.

-

After a brief habituation period, the guillotine door is opened.

-

When the animal enters the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.3-0.5 mA for 2-3 seconds) is delivered.

-

The animal is then returned to its home cage.

-

-

Testing (24 hours after training):

-

The gerbil is again placed in the illuminated compartment.

-

The latency to enter the dark compartment is recorded, with a maximum cutoff time (e.g., 180 seconds). A longer latency indicates better memory of the aversive stimulus.

-

Immunohistochemistry

This technique is used to visualize the distribution and abundance of specific proteins in brain tissue sections, allowing for the assessment of neuronal damage and glial activation.

Procedure:

-

Tissue Preparation:

-

Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Brains are removed, post-fixed in the same fixative, and then cryoprotected in a sucrose solution.

-

Coronal sections (e.g., 30 µm thick) are cut on a cryostat.

-

-

Staining:

-

Sections are washed in PBS and then incubated in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) to prevent non-specific antibody binding.

-

Primary antibodies are diluted in the blocking solution and incubated with the sections overnight at 4°C.

-

For Neuronal Dendrites: Anti-Microtubule Associated Protein 2 (MAP-2) antibody (e.g., 1:1000 dilution).

-

For Reactive Astrocytes: Anti-Glial Fibrillary Acidic Protein (GFAP) antibody (e.g., 1:500 dilution).

-

-

Sections are washed and incubated with the appropriate fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature.

-

Sections are washed, mounted on slides, and coverslipped with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Analysis:

-

Images are captured using a fluorescence or confocal microscope.

-

Quantitative analysis is performed by measuring the intensity of the fluorescent signal or by counting the number of labeled cells in specific brain regions (e.g., hippocampal CA1).

-

Western Blotting

This technique is used to detect and quantify the levels of specific proteins in brain tissue homogenates, such as the phosphorylated (activated) form of c-Jun.

Procedure:

-

Protein Extraction:

-

Brain tissue (e.g., hippocampus) is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).

-

-

Electrophoresis and Transfer:

-

Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size using SDS-PAGE.

-

The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

The membrane is blocked with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with a primary antibody against the protein of interest overnight at 4°C.

-

For activated c-Jun: Anti-phospho-c-Jun (Ser63 or Ser73) antibody (e.g., 1:1000 dilution).

-

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the bands is quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) is used to normalize the data.

-

Conclusion

This compound has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. Its mechanism of action, centered on the inhibition of the JNK signaling pathway, presents a promising therapeutic strategy for mitigating the neuronal damage and functional deficits associated with stroke. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to advance novel neuroprotective therapies. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JNK Signaling Pathway Involvement in Spinal Cord Neuron Development and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of AS601245: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS601245 has emerged as a potent and selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of inflammatory responses. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Core Mechanism of Action: JNK Inhibition

This compound is an ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs), with demonstrated selectivity for the three main JNK isoforms.[1][2][3] The inhibition of JNK activity is the primary mechanism through which this compound exerts its anti-inflammatory effects. The JNK signaling cascade is a key component of the mitogen-activated protein kinase (MAPK) pathway and is activated by various cellular stressors, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[4] Upon activation, the JNK pathway phosphorylates a range of transcription factors, most notably c-Jun, which is a component of the activator protein-1 (AP-1) transcription factor complex.[1] This leads to the transcription of numerous pro-inflammatory genes. By inhibiting JNK, this compound effectively blocks this signaling cascade, leading to a reduction in the production of inflammatory mediators.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and anti-inflammatory effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Cell Line/Assay Condition | Reference |

| hJNK1 | 150 | In vitro kinase assay | [1][2][5] |

| hJNK2 | 220 | In vitro kinase assay | [1][2][5] |

| hJNK3 | 70 | In vitro kinase assay | [1][2][5] |

| c-Jun Phosphorylation | - | 0.1 µM this compound in CaCo-2 cells | [6][7] |

| CaCo-2 Cell Proliferation | IC20: 0.1 ± 0.01 µM | 48-hour treatment | [6][7] |

Table 2: In Vivo Anti-Inflammatory and Neuroprotective Effects of this compound

| Model | Species | Dosage and Route | Key Findings | Reference |

| LPS-induced TNF-α Release | Mice | 0.3-10 mg/kg, p.o. | Potent, dose-dependent inhibition of TNF-α release. | [1][5] |

| Transient Global Ischemia | Gerbil | 40, 60, 80 mg/kg, i.p. | Significant protection against delayed loss of hippocampal CA1 neurons. | [1][5] |

Key Experimental Protocols

In Vitro Inhibition of c-Jun Phosphorylation in CaCo-2 Cells

This protocol is based on the methodology described in the study by Cerbone et al. (2012).[6][7]

-

Cell Culture: Human colon adenocarcinoma CaCo-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, the cells are treated with this compound at a concentration of 0.1 µM for a specified period (e.g., 24 hours).

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis: Protein concentration is determined using a BCA protein assay. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated c-Jun (P-Jun) and total c-Jun. Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The band intensities are quantified using densitometry software. The level of P-Jun is normalized to the total c-Jun to determine the extent of inhibition.

In Vivo LPS-Induced TNF-α Release in Mice

This protocol is a generalized procedure based on common practices for this type of in vivo assay.

-

Animals: Male BALB/c mice (or another appropriate strain) are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

This compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A range of doses (e.g., 0.3, 1, 3, 10 mg/kg) is administered orally (p.o.) to different groups of mice. A vehicle control group receives the vehicle alone.

-

LPS Challenge: One hour after the administration of this compound or vehicle, mice are challenged with an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli at a dose of 1 mg/kg.

-

Blood Collection: Ninety minutes after the LPS challenge, blood is collected from the mice via cardiac puncture or another appropriate method into tubes containing an anticoagulant.

-

Plasma Separation: The blood samples are centrifuged to separate the plasma.

-

TNF-α Measurement: The concentration of TNF-α in the plasma samples is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The TNF-α concentrations in the this compound-treated groups are compared to the vehicle-treated control group. The percentage of inhibition of TNF-α release is calculated for each dose.

Synergistic Anti-Inflammatory and Anti-Proliferative Effects

Research has shown that this compound can act synergistically with other agents, such as the PPARα ligand clofibrate, to inhibit cell proliferation and induce apoptosis in CaCo-2 colon cancer cells.[6][7][8] This synergistic effect is noteworthy as it suggests that the anti-inflammatory action of this compound, through JNK inhibition, can enhance the activity of other signaling pathways, in this case, the PPARα pathway which is negatively regulated by JNK.[6][8] This interaction also leads to a significant reduction in STAT3 signaling.[6][8]

Conclusion

This compound is a well-characterized JNK inhibitor with potent anti-inflammatory properties demonstrated in both in vitro and in vivo models. Its ability to suppress the production of key pro-inflammatory cytokines like TNF-α, coupled with its oral bioavailability, makes it a compelling candidate for further investigation in the context of inflammatory diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound. The synergistic effects observed with other agents also open up possibilities for combination therapies in complex diseases with inflammatory components.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. c-Jun N-Terminal Kinase in Inflammation and Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

AS601245: A Technical Whitepaper on a Selective JNK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS601245, chemically known as (1,3-benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile), is a potent and selective, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1] This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its inhibitory activity, selectivity profile, and key findings from in vivo studies demonstrating its neuroprotective and anti-inflammatory properties. Detailed methodologies for seminal experiments are provided, alongside a visual representation of the JNK signaling pathway and the inhibitory action of this compound. This whitepaper is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of kinase inhibitor development, neurodegenerative disease, and inflammation.

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[2] The JNK signaling pathway is activated in response to a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and oxidative stress.[3] Dysregulation of the JNK pathway has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[4][5] Consequently, the development of selective JNK inhibitors has been a significant focus of therapeutic research.

This compound emerged from a drug discovery program at Serono as a potent inhibitor of the JNK signaling pathway.[1][6] Its development was driven by the therapeutic potential of JNK inhibition in ischemia-induced neuronal cell death.[1] This document details the key characteristics and preclinical evaluation of this compound.

Discovery and Synthesis

This compound, with the chemical formula C20H16N6S and a molecular weight of 372.45 g/mol , is a benzothiazole derivative.[7] While the specific, detailed synthesis protocol for this compound is proprietary, the general synthesis of 2-aminobenzothiazole derivatives often involves the condensation of 2-aminothiophenol with various reagents.[8][9] A plausible synthetic route for this compound would involve a multi-step process culminating in the coupling of a substituted pyrimidine moiety with a benzothiazole acetonitrile fragment.[10][11]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of JNKs.[12][13] It binds to the ATP-binding pocket of the JNK enzyme, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1][2] Inhibition of c-Jun phosphorylation prevents its activation and subsequent transcription of pro-inflammatory and pro-apoptotic genes.[14]

Signaling Pathway Diagram

Caption: JNK signaling pathway and the inhibitory action of this compound.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| hJNK1 | 150[7][12][13] |

| hJNK2 | 220[7][12][13] |

| hJNK3 | 70[7][12][13] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Selectivity (fold vs JNK1) |

| c-src | 10-20[7][12] |

| CDK2 | 10-20[7][12] |

| c-Raf | 10-20[7][12] |

| Other Ser/Thr- and Tyr-protein kinases | >50-100[7][12] |

Table 3: In Vivo Efficacy of this compound in a Gerbil Model of Transient Global Ischemia

| Dose (mg/kg, i.p.) | Neuroprotection of Hippocampal CA1 Neurons |

| 40 | Significant[1] |

| 60 | Significant[1] |

| 80 | Significant[1] |

Table 4: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced TNF-α Release

| Dose (mg/kg, p.o.) | Inhibition of TNF-α Release |

| 0.3-10 | Potent, dose-dependent[7][12] |

Experimental Protocols

JNK Kinase Activity Assay (Representative Protocol)

This protocol is a representative method for determining the in vitro kinase activity of JNK and the inhibitory potential of compounds like this compound, based on the principles of c-Jun phosphorylation assays.[2][3][15][16][17]

Objective: To measure the phosphorylation of a c-Jun substrate by JNK in the presence and absence of this compound to determine the IC50 value.

Materials:

-

Recombinant human JNK1, JNK2, and JNK3 enzymes

-

GST-c-Jun fusion protein (substrate)

-

This compound

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

-

In a 96-well plate, add the recombinant JNK enzyme, GST-c-Jun substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated GST-c-Jun.

-

Wash the filter plate to remove unincorporated [γ-32P]ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Gerbil Model of Transient Global Cerebral Ischemia

This protocol is based on the methodology described in the study by Carboni et al. (2004).[1]

Objective: To evaluate the neuroprotective effects of this compound in an in vivo model of stroke.

Animals: Male Mongolian gerbils.

Procedure:

-

Anesthetize the gerbils.

-

Make a ventral midline incision in the neck to expose the bilateral common carotid arteries.

-

Induce transient global ischemia by occluding both common carotid arteries with aneurysm clips for a specified duration (e.g., 5 minutes).

-

Remove the clips to allow for reperfusion.

-

Administer this compound or vehicle control intraperitoneally (i.p.) at various doses (e.g., 40, 60, and 80 mg/kg) at specific time points post-reperfusion (e.g., 15 minutes and 24 hours).

-

After a set survival period (e.g., 7 days), perfuse the animals and collect the brains for histological analysis.

-

Perform neuronal cell counting in the hippocampal CA1 region to assess the extent of neuroprotection.

Preclinical Development and Therapeutic Potential

Preclinical studies have demonstrated the therapeutic potential of this compound in models of neurological and inflammatory diseases.

Neuroprotection

In a gerbil model of transient global cerebral ischemia, this compound provided significant protection against the delayed loss of hippocampal CA1 neurons.[1] This neuroprotective effect is attributed to the inhibition of JNK and the subsequent reduction in c-Jun expression and phosphorylation.[1] Further studies have shown that this compound can also reduce damage to neurites and decrease astrogliosis following global ischemia, as well as improve long-term memory.[14][18]

Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory activity. In a mouse model, oral administration of this compound was shown to be a potent inhibitor of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release.[7][12]

Clinical Development Status

As of the date of this document, a thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving this compound. While several JNK inhibitors have entered clinical development for various indications, the clinical status of this compound remains undisclosed.[5][19][20]

Conclusion

This compound is a well-characterized, selective JNK inhibitor with demonstrated efficacy in preclinical models of neurodegenerative and inflammatory diseases. Its ability to cross the blood-brain barrier and exert neuroprotective and anti-inflammatory effects in vivo highlights its potential as a therapeutic agent. While its clinical development status is not publicly known, the data presented in this whitepaper provide a strong rationale for the continued investigation of this compound and other selective JNK inhibitors for the treatment of a range of human diseases.

Experimental Workflow Diagram

Caption: Overview of the discovery and development workflow for this compound.

References

- 1. This compound (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. What are JNK inhibitors and how do they work? [synapse.patsnap.com]

- 5. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzyme-linked immunosorbent assay for the measurement of JNK activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. promega.com [promega.com]

- 17. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 18. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.acs.org [pubs.acs.org]

AS601245 and the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS601245 is a potent and selective, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNK), with demonstrated neuroprotective properties in various preclinical models of cerebral ischemia. Its efficacy in these central nervous system (CNS) models strongly indicates an ability to cross the blood-brain barrier (BBB), a critical prerequisite for therapeutic agents targeting the brain. While direct quantitative data on the blood-brain barrier permeability of this compound is not extensively detailed in publicly available literature, this guide synthesizes the existing evidence for its CNS activity and outlines the general experimental frameworks for assessing the BBB permeability of such compounds.

Core Concepts: JNK Inhibition and Neuroprotection

The JNK signaling pathway is a critical mediator of neuronal apoptosis and inflammation in response to ischemic insults. Activation of this pathway leads to the phosphorylation of the transcription factor c-Jun, which in turn regulates the expression of pro-apoptotic genes. This compound exerts its neuroprotective effects by inhibiting JNK, thereby preventing the downstream activation of c-Jun and subsequent cell death.

Signaling Pathway of JNK-Mediated Neuronal Apoptosis and Inhibition by this compound

Caption: JNK signaling pathway in neuronal apoptosis and its inhibition by this compound.

Evidence for Blood-Brain Barrier Permeability of this compound

The neuroprotective efficacy of this compound in animal models of stroke, where the compound is administered systemically (intraperitoneally or intravenously), provides strong indirect evidence of its ability to penetrate the BBB and reach therapeutic concentrations in the brain.

Summary of In Vivo Neuroprotective Studies

| Animal Model | Ischemia Model | Administration Route | Dosing Regimen | Observed Neuroprotective Effects |

| Gerbil | Transient global ischemia | Intraperitoneal (i.p.) | 40, 60, and 80 mg/kg | Significant protection against delayed hippocampal CA1 neuron loss. |

| Rat | Focal cerebral ischemia | Intraperitoneal (i.p.) | 6, 18, and 60 mg/kg | Significant neuroprotective effect. |

| Rat | Focal cerebral ischemia | Intravenous (i.v.) bolus followed by infusion | 1 mg/kg bolus followed by 0.6 mg/kg/h infusion | Significant neuroprotective effect. |

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

While specific protocols for this compound are not publicly detailed, the following represent standard methodologies for evaluating the BBB permeability of a novel CNS drug candidate.

In Vivo Methods

1. In Situ Brain Perfusion

This technique allows for the precise measurement of brain uptake clearance of a compound, independent of systemic recirculation.

Workflow for In Situ Brain Perfusion

Caption: Workflow for the in situ brain perfusion experiment.

Detailed Steps:

-

Animal Preparation: Anesthetize the animal (typically a rat or mouse) and expose the common carotid artery.

-

Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery.

-

Perfusion: Perfuse a buffered physiological saline solution containing a known concentration of the test compound (e.g., this compound) and a vascular space marker (e.g., [¹⁴C]-sucrose) at a constant rate.

-

Termination: After a short perfusion period (e.g., 30-60 seconds), decapitate the animal and collect the brain.

-

Sample Analysis: Homogenize the brain tissue and determine the concentrations of the test compound and vascular marker in the brain homogenate and the perfusate using a suitable analytical method (e.g., LC-MS/MS).

-

Calculation: Calculate the brain uptake clearance (K_in) or permeability-surface area (PS) product.

2. Intravenous Injection with Brain and Plasma Sampling

This method determines the total brain-to-plasma concentration ratio (Kp) after systemic administration.

Detailed Steps:

-

Drug Administration: Administer the test compound intravenously to a cohort of animals.

-

Time-Course Sampling: At various time points post-administration, collect blood samples and euthanize the animals to collect brain tissue.

-

Sample Processing: Separate plasma from the blood. Homogenize the brain tissue.

-

Concentration Measurement: Determine the concentration of the test compound in plasma and brain homogenate using a validated analytical method.

-

Kp Calculation: Calculate the Kp value at each time point by dividing the brain concentration by the plasma concentration. The unbound brain-to-plasma ratio (Kp,uu) can be further calculated by correcting for plasma protein binding and brain tissue binding.

In Vitro Methods

1. Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and is a widely used in vitro model for predicting intestinal drug absorption. While not a direct model of the BBB, it can provide initial insights into a compound's potential for passive diffusion and interaction with efflux transporters that are also expressed at the BBB (e.g., P-glycoprotein).

Workflow for Caco-2 Permeability Assay

Caption: General workflow for a Caco-2 cell permeability assay.

Detailed Steps:

-

Cell Culture: Seed Caco-2 cells on semi-permeable filter supports in a Transwell® system and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the trans-epithelial electrical resistance (TEER).

-

Permeability Experiment:

-

Apical to Basolateral (A-to-B): Add the test compound to the apical (donor) chamber and measure its appearance in the basolateral (receiver) chamber over time.

-

Basolateral to Apical (B-to-A): Add the test compound to the basolateral (donor) chamber and measure its appearance in the apical (receiver) chamber over time.

-

-

Sample Analysis: Quantify the concentration of the test compound in samples from both chambers at various time points using an appropriate analytical method.

-

Calculations:

-

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

-

Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.

-

2. Primary Brain Endothelial Cell (PBEC) Co-culture Model

This is a more physiologically relevant in vitro model of the BBB, utilizing primary endothelial cells isolated from animal brains, often co-cultured with astrocytes and/or pericytes to induce tighter barrier properties.

Detailed Steps:

-

Cell Isolation and Culture: Isolate and culture primary brain endothelial cells on semi-permeable filter supports. For co-culture models, astrocytes and/or pericytes are cultured on the underside of the filter or in the bottom of the well.

-

Barrier Induction: Culture the cells for a period to allow for the formation of a tight monolayer, a process enhanced by the co-cultured cells.

-

Integrity Assessment: Measure TEER and the permeability of a paracellular marker (e.g., Lucifer Yellow or fluorescently labeled dextran) to confirm barrier integrity.

-

Permeability Assay: Conduct permeability experiments (A-to-B and B-to-A) as described for the Caco-2 assay.

-

Analysis and Calculation: Analyze compound concentrations and calculate Papp and efflux ratios.

Conclusion

AS601245: A Technical Guide for the Investigation of JNK Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AS601245, a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs). This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its application in studying JNK signaling pathways.

Introduction

This compound is an ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). It has demonstrated significant utility in elucidating the role of the JNK signaling pathway in a variety of cellular processes and disease models, including neurodegeneration, inflammation, and cancer. Its oral activity and neuroprotective properties make it a valuable tool for both in vitro and in vivo research.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of JNKs. This prevents the phosphorylation of JNK substrates, most notably the transcription factor c-Jun. The JNK signaling cascade is a critical component of the mitogen-activated protein kinase (MAPK) pathway and is typically activated by stress stimuli such as inflammatory cytokines, UV radiation, and oxidative stress. Upstream kinases, including various MAP3Ks (e.g., MEKK1-4, MLK) and MAP2Ks (MKK4 and MKK7), activate JNKs through a phosphorylation cascade. Once activated, JNKs phosphorylate a range of downstream targets, including transcription factors like c-Jun, ATF2, and p53, as well as mitochondrial proteins, to regulate gene expression and cellular processes such as apoptosis, inflammation, and cell survival.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its inhibitory activity and efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Notes |

| hJNK1 | 150 | This compound is an ATP-competitive inhibitor.[1] |

| hJNK2 | 220 | Exhibits selectivity over a range of other kinases. |

| hJNK3 | 70 | Shows the highest potency against this isoform.[1] |

| c-Src | >10-fold selectivity | Demonstrates good selectivity against this non-MAPK tyrosine kinase. |

| CDK2 | >10-fold selectivity | Exhibits selectivity against this cell cycle-regulating kinase. |

| c-Raf | >20-fold selectivity | Shows good selectivity against this upstream kinase in the ERK pathway. |

| Other Kinases | >50-100-fold selectivity | Broadly selective against a panel of other serine/threonine and tyrosine protein kinases. |

Table 2: In Vivo Efficacy of this compound in a Gerbil Model of Global Cerebral Ischemia

| Dose (mg/kg, i.p.) | Outcome Measure | Result | Reference |

| 40 | Reduction in Hippocampal Damage (%) | 24 ± 9 | [2] |

| 60 | Reduction in Hippocampal Damage (%) | 40 ± 15 | [2] |

| 80 | Reduction in Hippocampal Damage (%) | 55 ± 11 | [2] |

| 80 | Reduction in Neurite Damage (%) | 67 (p<0.001 vs. controls) | [3][4][5] |

| 80 | Reduction in Astrocyte Activation (%) | 84 (p<0.001 vs. controls) | [3][4][5] |

| 80 | Prevention of Ischemia-Induced Memory Impairment | Statistically significant improvement in inhibitory avoidance task. | [3][4][5] |

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Route of Administration | Notes |

| Oral Activity | Yes | Mice | Oral | Potent inhibitor of LPS-induced TNF-α release. |

| Cmax | Not explicitly reported | - | - | Further studies are needed to determine the peak plasma concentration. |

| Tmax | Not explicitly reported | - | - | The time to reach peak plasma concentration has not been detailed in the reviewed literature. |

| Bioavailability | Not explicitly reported | - | - | While orally active, the absolute bioavailability has not been quantified in the reviewed literature. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the JNK signaling pathway and a typical experimental workflow for studying the effects of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro JNK Kinase Assay

This assay measures the direct inhibitory effect of this compound on JNK activity.

Materials:

-

Recombinant active JNK enzyme (JNK1, JNK2, or JNK3)

-

JNK substrate (e.g., GST-c-Jun)

-

This compound

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 2 mM EGTA, 0.1 mM Na3VO4)

-

[γ-³²P]ATP or ATP and phosphospecific antibodies for non-radioactive detection

-

96-well plates

-

Phosphocellulose paper or membrane for radioactive assay

-

Scintillation counter or Western blot equipment

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant JNK enzyme, and the JNK substrate.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive detection) to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

For radioactive detection: a. Stop the reaction by adding phosphoric acid. b. Spot the reaction mixture onto phosphocellulose paper. c. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. d. Quantify the incorporated radioactivity using a scintillation counter.

-

For non-radioactive detection (e.g., Western blot): a. Stop the reaction by adding SDS-PAGE loading buffer. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with a phosphospecific antibody against the phosphorylated substrate (e.g., anti-phospho-c-Jun (Ser63/73)). d. Detect the signal using an appropriate secondary antibody and chemiluminescent substrate.

-

Calculate the IC50 value of this compound by plotting the percentage of JNK inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of c-Jun Phosphorylation in Cells

This protocol is designed to assess the effect of this compound on JNK activity within a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.

Materials:

-

Cell line of interest (e.g., PC12, HeLa)

-

Cell culture medium and supplements

-

This compound

-

Stimulus to activate the JNK pathway (e.g., anisomycin, UV-C radiation)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-c-Jun (Ser63 or Ser73) antibody (e.g., Cell Signaling Technology, 1:1000 dilution)

-

Rabbit or mouse anti-total c-Jun antibody (1:1000 dilution)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH, 1:5000 dilution)

-

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, 1:2000 dilution)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere and grow to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 1 hour).

-

Induce JNK signaling by adding a stimulus (e.g., 10 µg/mL anisomycin for 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature the protein samples by boiling in SDS-PAGE loading buffer.

-

Load equal amounts of protein per lane and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for total c-Jun and a loading control to normalize the data.

Cell Viability Assay

This protocol measures the effect of this compound on cell viability and proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.

Materials:

-

Cell line of interest

-

96-well opaque-walled microplates

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Seed cells at a desired density (e.g., 5,000 cells/well) in a 96-well opaque-walled plate and incubate overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

In Vivo Model of Global Cerebral Ischemia in Gerbils

This protocol describes a model to evaluate the neuroprotective effects of this compound in vivo.

Animals:

-

Male Mongolian gerbils (60-80 g)

Procedure:

-

Anesthetize the animals (e.g., with isoflurane).

-

Induce global cerebral ischemia by bilateral occlusion of the common carotid arteries for a defined period (e.g., 5 minutes) using atraumatic clips.

-

Remove the clips to allow reperfusion.

-

Administer this compound (e.g., 40, 60, or 80 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at specific time points post-ischemia (e.g., 15 minutes and 24 hours after reperfusion).

-

Behavioral Testing: a. Perform behavioral tests (e.g., inhibitory avoidance task) at various time points after ischemia to assess cognitive function.

-

Histological Analysis: a. At the end of the experiment (e.g., 7 days post-ischemia), perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde). b. Remove the brains and process them for histology. c. Perform staining (e.g., Nissl staining) on coronal brain sections to assess neuronal damage, particularly in the CA1 region of the hippocampus. d. Perform immunohistochemistry for markers of neuronal damage (e.g., NeuN) and astrogliosis (e.g., GFAP).

-

Quantify the extent of neuronal damage and other markers to determine the neuroprotective efficacy of this compound.

Conclusion

This compound is a well-characterized and selective JNK inhibitor that serves as an invaluable tool for researchers studying the multifaceted roles of the JNK signaling pathway. Its utility in both in vitro and in vivo models allows for a comprehensive investigation of JNK-mediated cellular processes and their implications in various diseases. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of JNK signaling and its potential as a therapeutic target.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 5. researchgate.net [researchgate.net]

AS601245 in vitro vs in vivo studies

An In-Depth Technical Guide to AS601245: In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as (1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4 pyrimidinyl) acetonitrile), is a potent and selective inhibitor of the c-Jun NH2-terminal kinase (JNK) family.[1][2] As an orally active, ATP-competitive inhibitor, this compound has garnered significant interest for its neuroprotective and anti-inflammatory properties.[3][4][5] The JNK signaling pathway is a critical mediator of cellular responses to stress, including inflammation, apoptosis, and neuronal death.[][7] Consequently, inhibitors like this compound represent a promising therapeutic strategy for a range of pathologies, particularly ischemic insults to the central nervous system and certain cancers.[1][7][8] This guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, presenting key data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action: JNK Inhibition

This compound exerts its biological effects by directly inhibiting the activity of the three main JNK isoforms (JNK1, JNK2, and JNK3).[3][4] JNKs are a family of serine/threonine protein kinases within the mitogen-activated protein kinase (MAPK) group.[] The JNK pathway is activated by various stress stimuli, such as inflammatory cytokines (e.g., TNF-α), UV radiation, and oxidative stress.[] Activation involves a phosphorylation cascade, where upstream kinases (MKK4 and MKK7) dually phosphorylate and activate JNK.[] Activated JNK then phosphorylates a range of transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in apoptosis and inflammatory responses.[1][] By competitively binding to the ATP-binding site of JNK, this compound prevents the phosphorylation of its downstream targets, thereby mitigating the detrimental effects of JNK pathway activation.[1][8]

In Vitro Studies

A range of in vitro experiments have characterized the potency, selectivity, and cellular effects of this compound. These studies have confirmed its inhibitory action on JNK and demonstrated its effects on cancer cell lines.

Data Presentation: In Vitro Quantitative Data

| Parameter | Target | Value | Cell Line / System | Reference |

| IC50 | hJNK1 | 150 nM | Human JNK1 Isoform | [3][4][5] |

| hJNK2 | 220 nM | Human JNK2 Isoform | [3][4][5] | |

| hJNK3 | 70 nM | Human JNK3 Isoform | [3][4][5] | |

| IC20 | Cell Proliferation | 0.1 ± 0.01 µM | CaCo-2 (Colon Cancer) | [9] |

| Selectivity | c-src, CDK2, c-Raf | 10- to 20-fold > JNKs | Kinase Panel | [3][5] |

| Other Kinases | >50- to 100-fold > JNKs | Kinase Panel | [3][5] |

Key In Vitro Findings

-

JNK Inhibition: this compound effectively inhibits the phosphorylation of c-Jun in CaCo-2 colon cancer cells at a concentration of 0.1 µM.[9]

-

Anticancer Effects: In CaCo-2 cells, this compound inhibits cell proliferation in a dose-dependent manner.[9] When combined with the PPARα ligand clofibrate, it synergistically reduces cell growth, induces apoptosis (as measured by a 4-fold increase in caspase 3/7 activity), and promotes cell differentiation.[9]